(2E)-3-(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one
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Overview
Description
(2E)-3-(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between furan-2-carbaldehyde and 2-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The furan and phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one is studied for its potential as a building block in organic synthesis
Biology and Medicine
The compound’s biological activities are of interest in medicinal chemistry. Chalcones, in general, are known for their anti-inflammatory, antioxidant, and anticancer properties. Research may focus on evaluating the compound’s efficacy in these areas and understanding its mechanism of action.
Industry
In the industrial sector, the compound could be explored for use in the development of new pharmaceuticals, agrochemicals, or functional materials.
Mechanism of Action
The mechanism of action of (2E)-3-(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets would depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
(2E)-3-(Thiophen-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one: Contains a thiophene ring instead of a furan ring, which could influence its properties.
Uniqueness
The presence of both the furan ring and the methoxy-substituted phenyl ring in (2E)-3-(Furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one contributes to its unique chemical and biological properties
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-(2-methoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-14-7-3-2-6-12(14)13(15)9-8-11-5-4-10-17-11/h2-10H,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAIQUYQYFVZDY-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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